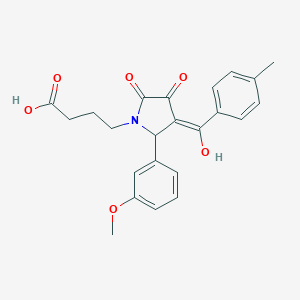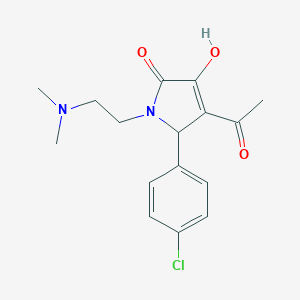![molecular formula C19H17Cl2N3O3S B282577 2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide](/img/structure/B282577.png)
2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide is a compound that has been synthesized for scientific research purposes. It is a member of the imidazole family of compounds and has been shown to have potential applications in the field of biochemistry and physiology. Additionally, future directions for research will be discussed.
Mechanism of Action
The mechanism of action of 2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide involves binding to specific enzymes and receptors. It has been shown to inhibit the activity of certain enzymes by binding to the active site of the enzyme. It also binds to certain receptors, which can lead to downstream effects such as changes in gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide are diverse. It has been shown to have anti-inflammatory effects, which can lead to a reduction in the inflammatory response. It has also been shown to have antioxidant effects, which can protect against oxidative stress. Additionally, it has been shown to have effects on cell proliferation and apoptosis, which can impact cancer research.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide in lab experiments is its ability to inhibit certain enzymes. This makes it useful for studying enzyme kinetics. Additionally, its ability to bind to certain receptors makes it useful for studying receptor-ligand interactions. However, one limitation of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Future Directions
There are several future directions for research involving 2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide. One direction is to explore its potential as an anti-cancer agent. Its effects on cell proliferation and apoptosis make it a promising candidate for cancer research. Another direction is to further explore its anti-inflammatory and antioxidant effects. Additionally, its potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's should be investigated.
Synthesis Methods
The synthesis of 2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide involves a series of chemical reactions. The starting material for the synthesis is 2-mercapto-N-(2-furylmethyl)acetamide. This compound is then reacted with 3,4-dichlorobenzaldehyde and ethyl acetoacetate to form the intermediate product, 2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide. The final product is obtained by purifying the intermediate product using chromatography techniques.
Scientific Research Applications
2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide has potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes, which makes it useful for studying enzyme kinetics. Additionally, it has been shown to have potential as an anti-inflammatory agent, which makes it useful for studying the inflammatory response. Its ability to bind to certain receptors also makes it useful for studying receptor-ligand interactions.
properties
Molecular Formula |
C19H17Cl2N3O3S |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
2-[(4Z)-4-[(3,4-dichlorophenyl)methylidene]-1-ethyl-5-oxoimidazol-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H17Cl2N3O3S/c1-2-24-18(26)16(9-12-5-6-14(20)15(21)8-12)23-19(24)28-11-17(25)22-10-13-4-3-7-27-13/h3-9H,2,10-11H2,1H3,(H,22,25)/b16-9- |
InChI Key |
DACHGTQJBSCWJB-SXGWCWSVSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)Cl)Cl)/N=C1SCC(=O)NCC3=CC=CO3 |
SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)N=C1SCC(=O)NCC3=CC=CO3 |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)N=C1SCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282494.png)
![4-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282497.png)
![4-[2-(2,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282501.png)
![4-acetyl-5-(2-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282504.png)
![4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282506.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282507.png)

![4-{(3E)-2-(2,5-dimethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid](/img/structure/B282510.png)

![4-[2-(2,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282515.png)
![4-[(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282517.png)

![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282521.png)
![4-benzoyl-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282522.png)